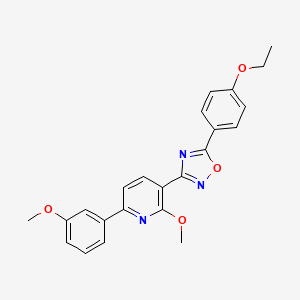![molecular formula C21H16Cl2N2O B7694231 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide, also known as DPAH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which play a key role in the recruitment of immune cells to sites of inflammation. The compound has also been shown to induce the expression of genes involved in the regulation of cell cycle progression and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide in lab experiments is its low toxicity profile. The compound has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, this compound is relatively easy to synthesize and is readily available in large quantities. However, one of the main limitations of using this compound in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in vivo.
Future Directions
There are several potential future directions for research on 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to the development of more potent and selective inhibitors of key enzymes and signaling pathways. Additionally, future research could focus on improving the solubility of this compound in aqueous solutions, which would make it more suitable for in vivo studies.
Synthesis Methods
The synthesis of 2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide involves the condensation of 2,2-diphenylacetic acid hydrazide with 2-phenylpropanal in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. The compound has been shown to possess anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to possess anti-tumor properties, which make it a potential candidate for the development of new cancer therapies. The compound has also been studied for its anti-microbial properties, with promising results against a range of bacterial and fungal pathogens.
properties
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c22-18-12-11-17(19(23)13-18)14-24-25-21(26)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,25,26)/b24-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUAJJHLIVRFIR-OYKKKHCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

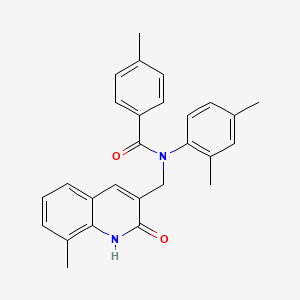
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)
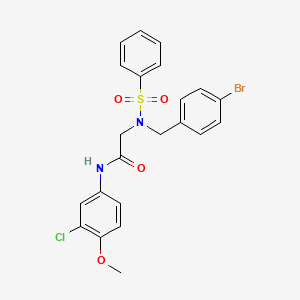
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
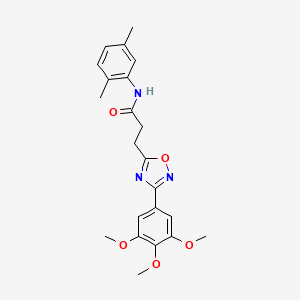



![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
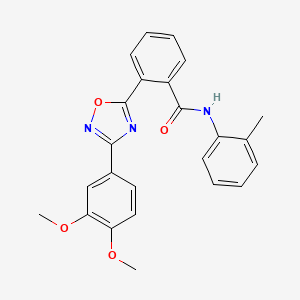

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)
